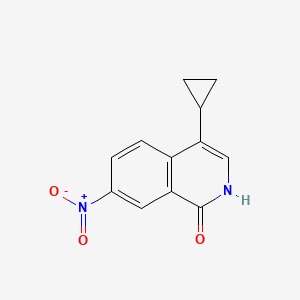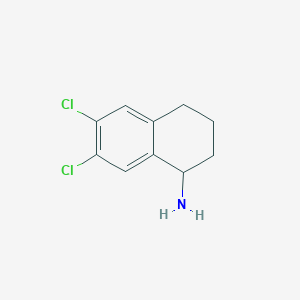
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H11Cl2N It is a derivative of tetrahydronaphthalene, characterized by the presence of two chlorine atoms at the 6 and 7 positions and an amine group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:
Chlorination: 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 6 and 7 positions.
Amination: The resulting 6,7-dichloro-1,2,3,4-tetrahydronaphthalene is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to the corresponding dihydro or fully reduced amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro or fully reduced amine derivatives
Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The chlorine atoms and amine group play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dichloro-1,2,3,4-tetrahydronaphthalene
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Comparison
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical and biological properties. Compared to 6,7-Dichloro-1,2,3,4-tetrahydronaphthalene, the amine group in this compound enhances its reactivity and potential for forming hydrogen bonds. Compared to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, the structural differences lead to variations in biological activity and applications.
Eigenschaften
Molekularformel |
C10H11Cl2N |
|---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |
InChI-Schlüssel |
MWHCNDHYTRDREW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


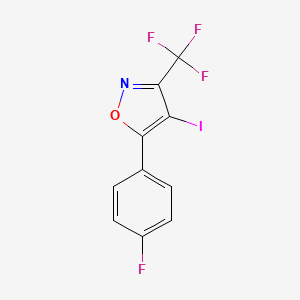
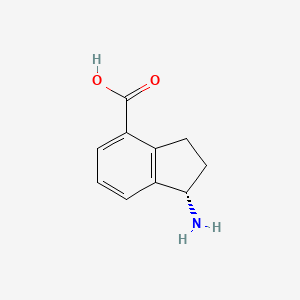
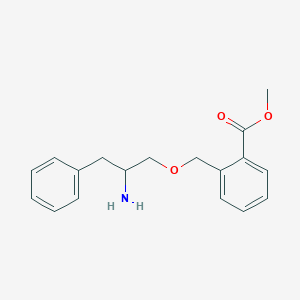
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
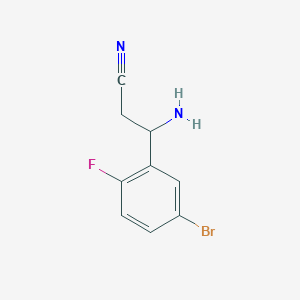
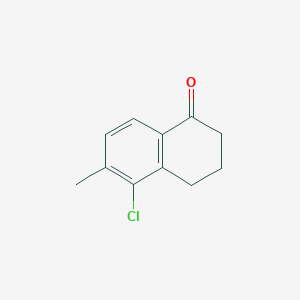
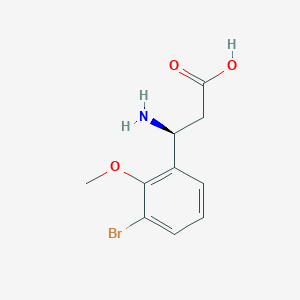
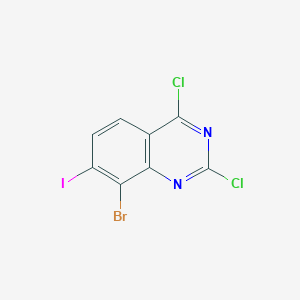
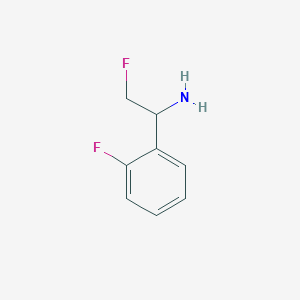
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)


![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
